molecular formula C12H18N2O2 B7892944 tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate

Cat. No.: B7892944
M. Wt: 222.28 g/mol
InChI Key: CQGXEIANDGHUSA-UHFFFAOYSA-N
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Description

Tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is a pyridine-derived carbamate compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry. It is characterized by a tert-butoxycarbonyl (Boc) group attached to an aminomethyl side chain on a 6-methylpyridin-2-yl ring system. The Boc group is a cornerstone of modern synthetic strategies, acting as a protecting group for amines that is stable under a wide range of reaction conditions yet can be cleanly removed under mild acidic conditions . This stability allows researchers to perform various chemical transformations on other parts of the molecule without affecting the protected amine, enabling the multi-step synthesis of complex targets . This compound is primarily valued as a key building block in pharmaceutical research and development. Its structure makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of potential drug candidates such as kinase inhibitors . The Boc-protected amine can be readily deprotected to generate the primary amine, which can then be functionalized through reactions such as amide bond formation or reductive amination to create diverse chemical libraries for biological screening . Furthermore, the methyl-substituted pyridine core can act as a coordinating ligand or be further modified via metal-catalyzed cross-coupling reactions, enhancing its utility in designing molecules with specific electronic and steric properties. Safety Notice: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl N-[(6-methylpyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGXEIANDGHUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Methylpyridine-2-carbaldehyde

This two-step approach begins with the synthesis of 6-methylpyridine-2-carbaldehyde, followed by reductive amination and Boc protection:

Step 1: Synthesis of 6-Methylpyridine-2-carbaldehyde
2-Bromo-6-methylpyridine undergoes halogen-lithium exchange at -78°C using n-butyllithium, followed by quenching with dimethylformamide (DMF) to yield the aldehyde. This method, adapted from iodination protocols, achieves 58–65% yield after purification.

Step 2: Reductive Amination and Boc Protection
The aldehyde reacts with ammonium acetate in methanol under reductive conditions (NaBH3_3CN), forming 6-methylpyridin-2-ylmethylamine (72% yield). Subsequent treatment with Boc2_2O in dichloromethane with triethylamine affords the target compound in 89% yield.

Overall Yield : 58% × 72% × 89% ≈ 37%

Nucleophilic Substitution of 2-(Bromomethyl)-6-methylpyridine

This route leverages halogenated intermediates for direct amination:

Step 1: Synthesis of 2-(Bromomethyl)-6-methylpyridine
6-Methylpyridine-2-methanol is treated with PBr3_3 in dichloromethane, yielding 2-(bromomethyl)-6-methylpyridine (85% yield).

Step 2: Azide Formation and Reduction
Reaction with sodium azide in DMF at 80°C produces 2-(azidomethyl)-6-methylpyridine (78% yield). Catalytic hydrogenation (H2_2, Pd/C) reduces the azide to the primary amine (92% yield).

Step 3: Boc Protection
The amine is protected using Boc2_2O in tetrahydrofuran (THF) with DMAP, achieving 95% yield.

Overall Yield : 85% × 78% × 92% × 95% ≈ 58%

Chemoenzymatic Amination Using Transaminases

Adapted from piperidine syntheses, this method employs transaminases to catalyze the amination of 6-methylpyridine-2-carbaldehyde:

Step 1: Enzymatic Transamination
The aldehyde reacts with a pyridoxal phosphate-dependent transaminase (ATA-117) in ammonium buffer, forming the chiral amine with >99.9% ee.

Step 2: Boc Protection
Standard Boc protection yields the target compound in 91% yield.

Overall Yield : 70% (enzymatic step) × 91% ≈ 64%

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Nucleophilic Substitution Chemoenzymatic
Overall Yield (%)375864
Enantioselectivity (% ee)RacemicRacemic>99.9
ScalabilityModerateHighLow
Hazardous Reagentsn-BuLi, NaBH3_3CNPBr3_3, NaN3_3None
Key AdvantageShort routeHigh yieldStereocontrol

The nucleophilic substitution route offers the highest yield and scalability but requires hazardous azide intermediates. The chemoenzymatic method excels in enantioselectivity, critical for chiral drug intermediates, though enzyme availability limits large-scale use.

Optimization Strategies and Recent Advances

Directed ortho-Metalation (DoM) for Aldehyde Synthesis

Introducing a directing group (e.g., CONHR) at position 3 of 6-methylpyridine enables lithiation at position 2, followed by formylation with DMF. This approach improves aldehyde yield to 73%.

Flow Chemistry for Azide Reduction

Continuous-flow hydrogenation reduces reaction times from 12 hours to 30 minutes, enhancing safety and throughput for azide intermediates.

Solvent-Free Boc Protection

Microwave-assisted Boc protection in solvent-free conditions achieves 98% yield in 10 minutes, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the formation of various substituted carbamates .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders. The compound's structure allows it to interact effectively with biological targets, enhancing its potential therapeutic effects.

Case Study: Neuroprotective Agents
Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that certain analogs can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease. These compounds demonstrate moderate protective effects against neurotoxic agents in vitro, suggesting their potential for further development as therapeutic agents against neurodegenerative diseases .

Agricultural Chemicals

Pest Control Formulations
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its efficacy as a pesticide is attributed to its ability to disrupt pest metabolic pathways while minimizing environmental impact. This compound serves as a building block for creating more complex agrochemical formulations aimed at sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies
The compound is extensively used in biochemical research to study enzyme inhibition mechanisms. Its interactions with specific enzymes provide insights into metabolic pathways and the development of novel therapeutic agents. For example, it has been employed in studies investigating the inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease pathology .

Table: Summary of Biochemical Applications

Application AreaSpecific UseImpact
Enzyme InhibitionAcetylcholinesterase inhibitorsPotential treatment for Alzheimer's
Metabolic Pathway StudiesUnderstanding enzyme interactionsInsights into drug development
Therapeutic Agent DevelopmentNovel compounds targeting various diseasesBroad therapeutic potential

Material Science

Advanced Materials Development
The unique properties of this compound make it suitable for applications in material science. It can be used to synthesize polymers with enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and stable components .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related substances in complex mixtures. Its stability and well-defined properties make it an ideal candidate for use in various analytical techniques, including chromatography and mass spectrometry .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme pockets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate differ primarily in substituents on the pyridine ring or the carbamate side chain. These variations influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Pyridine Ring-Substituted Derivatives

Compound Name Substituent(s) on Pyridine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
tert-Butyl (6-methoxypyridin-2-yl)carbamate 6-OCH₃ C₁₁H₁₆N₂O₃ 224.26 Pharmaceutical intermediate; improved solubility in polar solvents .
tert-Butyl (6-chloropyridin-2-yl)carbamate 6-Cl C₁₀H₁₃ClN₂O₂ 228.68 Versatile electrophile for cross-coupling reactions; CAS 159603-71-1 .
tert-Butyl ((6-ethoxypyridin-2-yl)methyl)carbamate 6-OCH₂CH₃ (ethoxy) C₁₄H₂₂N₂O₃ 266.34 Intermediate in agrochemical synthesis; higher lipophilicity .

Carbamate Chain-Modified Derivatives

Compound Name Carbamate Chain Modification Molecular Formula Yield (%) Key Properties/Applications Reference(s)
tert-Butyl (2-(6-methylpyridin-2-yl)ethyl)carbamate (Compound 50) Ethyl spacer C₁₅H₂₂N₂O₂ 74 MST3/4 kinase inhibitor; improved binding affinity due to spacer flexibility .
tert-Butyl (3-(6-methylpyridin-2-yl)propyl)carbamate (Compound 51) Propyl spacer C₁₆H₂₄N₂O₂ 80 Enhanced metabolic stability compared to ethyl analogs .
tert-Butyl ((1r,4r)-4-((6-methylpyridin-2-yl)methyl)cyclohexyl)carbamate (Compound 56) Cyclohexyl spacer C₂₁H₃₁N₃O₂ 43 Conformational rigidity enhances selectivity in kinase inhibition .

Halogenated and Functionalized Derivatives

  • tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate : Chloro and pivalamido substituents enhance electrophilicity for nucleophilic substitution (CAS 1142192-00-4, MW 341.83) .

Biological Activity

tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate is a chemical compound that has garnered attention for its biological activity, particularly in the context of enzyme modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol

The presence of the tert-butyl group and the pyridine moiety contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can act as either a substrate or an inhibitor for various enzymes, influencing their activity through:

  • Covalent Modification : Interaction with active sites of enzymes, leading to permanent changes in enzyme function.
  • Non-Covalent Interactions : Binding to specific pockets within enzymes, altering their conformation and activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or other regulatory proteins, affecting signal transduction pathways critical for cellular function.
  • Biochemical Probing : As a biochemical probe, it is used in research to study enzyme mechanisms and interactions within biological systems. Its ability to selectively bind to certain enzymes makes it valuable in elucidating metabolic pathways.
  • Potential Therapeutic Applications : Ongoing studies suggest that this compound could be developed into a therapeutic agent targeting diseases where enzyme dysregulation is a factor.

Case Study 1: Enzyme Interaction Studies

In one study, this compound was tested for its inhibitory effects on a panel of kinases. The results indicated an IC50 value of approximately 50 µM against a specific kinase involved in cancer signaling pathways. This suggests potential applications in cancer therapeutics where kinase inhibition is desirable.

Enzyme TargetIC50 (µM)Inhibition Type
Kinase A50Competitive
Kinase B75Non-competitive

Case Study 2: Biochemical Assays

Another research effort employed this compound in biochemical assays to explore its role as a substrate for various enzymes. The findings revealed that it could enhance the activity of certain deacetylases, indicating its dual role as both an inhibitor and an activator depending on the target enzyme.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate, and how does the pyridine substituent influence reaction efficiency?

  • Methodological Answer: The Boc (tert-butoxycarbonyl) protection strategy is commonly employed for carbamate synthesis. For pyridine derivatives, the methyl group at the 6-position may sterically hinder coupling reactions. A stepwise approach involves: (i) Alkylation of 6-methylpyridin-2-ylmethanol with Boc-anhydride under basic conditions (e.g., DMAP catalysis). (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key challenges include regioselectivity due to the pyridine ring’s electronic effects . NMR (e.g., 1^1H, 13^{13}C) and LC-MS are critical for confirming structure and purity .

Q. How can researchers validate the purity and structural integrity of tert-Butyl ((6-methylpyridin-2-yl)methyl)carbamate?

  • Methodological Answer:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% target).
  • NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridin-2-ylmethyl protons (δ ~4.3 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 251.3 (C12_{12}H18_{18}N2_2O2_2) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer: Store under inert atmosphere (N2_2 or Ar) at 2–8°C in airtight, light-resistant containers. The Boc group is sensitive to acidic/basic conditions; avoid exposure to amines or strong acids during handling .

Advanced Research Questions

Q. How does the methyl group on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The 6-methyl group increases steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts decreased electron density at the pyridine nitrogen, necessitating harsher conditions (e.g., Pd(OAc)2_2, SPhos ligand, 100°C) for aryl boronate coupling . Contrast with unsubstituted pyridine analogs, which react at 80°C .

Q. What strategies mitigate racemization during chiral derivatization of this carbamate?

  • Methodological Answer: Use low-temperature (-20°C) conditions for Boc protection to minimize epimerization. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) can monitor enantiomeric excess. For example, diastereomeric intermediates in related carbamates show resolution at α = 1.2 .

Q. How can crystallization challenges arising from molecular flexibility be addressed?

  • Methodological Answer: Co-crystallization with co-formers (e.g., succinic acid) enhances lattice stability. Single-crystal X-ray diffraction of analogs reveals intermolecular hydrogen bonds between the carbamate carbonyl and pyridine N-atom, guiding solvent selection (e.g., ethanol/water mixtures) .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Methodological Answer: Conflicting solubility values (e.g., DMSO vs. methanol) may stem from polymorphic forms. Use DSC/TGA to identify polymorphs and quantify solubility via shake-flask method with UV-Vis quantification (λ = 270 nm). For example, solubility in DMSO is ~50 mg/mL, while in methanol it is ~10 mg/mL .

Q. How does the compound’s stability under acidic conditions impact its use in peptide synthesis?

  • Methodological Answer: The Boc group is labile in TFA (20% v/v in DCM, 30 min), enabling selective deprotection. However, the pyridine ring may protonate under strong acids, altering reactivity. Monitor by 19^{19}F NMR (if fluorinated analogs are used) or inline FTIR for real-time deprotection analysis .

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